molecular formula C16H19N5O B7124152 N-methyl-N-(3-methylpyridin-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide

N-methyl-N-(3-methylpyridin-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide

Cat. No.: B7124152
M. Wt: 297.35 g/mol
InChI Key: XNFXWFTYKARFNJ-UHFFFAOYSA-N
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Description

N-methyl-N-(3-methylpyridin-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring substituted with a pyrrolidine group, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(3-methylpyridin-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the pyrrolidine and pyridine substituents. The final step involves the formation of the carboxamide group.

    Pyridazine Core Formation: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of Pyrrolidine and Pyridine Groups: The pyrrolidine group can be introduced via nucleophilic substitution reactions, while the pyridine group can be added through cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of Carboxamide Group: The carboxamide group is typically formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(3-methylpyridin-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halides, organometallic compounds, and bases are commonly employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-methyl-N-(3-methylpyridin-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-(3-methylpyridin-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.

    Pyridazine Derivatives: Compounds with a pyridazine core, such as pyridazine-3-carboxylic acid.

    Pyridine Derivatives: Compounds with a pyridine ring, such as 2-aminopyridine and 3-methylpyridine.

Uniqueness

N-methyl-N-(3-methylpyridin-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide is unique due to its combination of three distinct heterocyclic rings (pyridazine, pyridine, and pyrrolidine) and the presence of a carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

N-methyl-N-(3-methylpyridin-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-12-6-5-9-17-15(12)20(2)16(22)13-7-8-14(19-18-13)21-10-3-4-11-21/h5-9H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFXWFTYKARFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N(C)C(=O)C2=NN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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